Cas no 75051-57-9 (O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine)

O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine structure
75051-57-9 structure
商品名:O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine
CAS番号:75051-57-9
MF:C5H8N2OS
メガワット:144.19482
CID:557842
PubChem ID:425143

O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • Hydroxylamine,O-[(2-methyl-4-thiazolyl)methyl]-
    • Thiazole, 4-[(aminooxy)methyl]-2-methyl- (9CI)
    • NSC 170939
    • O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine
    • Thiazole,4-[(aminooxy)methyl]-2-methyl-(9ci)
    • 75051-57-9
    • O-[(2-Methyl-4-thiazolyl)methyl]hydroxylamine
    • DTXSID101253576
    • AKOS017976046
    • EN300-1245472
    • O-(2-Methyl-thiazol-4-ylmethyl)-hydroxylamine
    • 2-methylthiazol-4-ylmethoxyamine
    • O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
    • HNXXZLPFZCYZNE-UHFFFAOYSA-N
    • SCHEMBL403275
    • O-((2-methylthiazol-4-yl)methyl)hydroxylamine
    • インチ: InChI=1S/C5H8N2OS/c1-4-7-5(2-8-6)3-9-4/h3H,2,6H2,1H3
    • InChIKey: HNXXZLPFZCYZNE-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC(=CS1)CON

計算された属性

  • せいみつぶんしりょう: 144.03584
  • どういたいしつりょう: 144.03573406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 91
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • PSA: 48.14

O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1245472-100mg
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
75051-57-9
100mg
$867.0 2023-10-02
Enamine
EN300-1245472-10000mg
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
75051-57-9
10000mg
$4236.0 2023-10-02
Enamine
EN300-1245472-1000mg
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
75051-57-9
1000mg
$986.0 2023-10-02
Enamine
EN300-1245472-50mg
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
75051-57-9
50mg
$827.0 2023-10-02
Enamine
EN300-1245472-2500mg
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
75051-57-9
2500mg
$1931.0 2023-10-02
Enamine
EN300-1245472-500mg
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
75051-57-9
500mg
$946.0 2023-10-02
Enamine
EN300-1245472-5000mg
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
75051-57-9
5000mg
$2858.0 2023-10-02
Enamine
EN300-1245472-250mg
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
75051-57-9
250mg
$906.0 2023-10-02
Enamine
EN300-1245472-1.0g
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
75051-57-9
1g
$0.0 2023-06-08

O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine 関連文献

O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamineに関する追加情報

Research Brief on O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine (CAS: 75051-57-9): Recent Advances and Applications

O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine (CAS: 75051-57-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic hydroxylamine derivative, characterized by its thiazole core, has demonstrated versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents and biochemical probes. Recent studies have focused on its unique reactivity profile and potential as a building block for targeted drug design.

Structural analyses published in 2023-2024 highlight the compound's ability to serve as an effective pharmacophore in kinase inhibitor development. The thiazole moiety provides enhanced binding affinity to ATP pockets of various kinases, while the hydroxylamine group offers opportunities for further chemical modifications. Computational docking studies (Journal of Medicinal Chemistry, 2023) suggest that derivatives of 75051-57-9 show promising interactions with cancer-related protein targets, particularly in the PI3K/AKT/mTOR pathway.

In synthetic methodology development, researchers have reported improved protocols for the preparation of O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine with higher yields (up to 78%) and purity (>99%). The optimized synthetic routes, published in Organic Process Research & Development (2024), emphasize green chemistry principles, utilizing water as a solvent in key steps and reducing the need for chromatographic purification. These advances address previous challenges in large-scale production of this valuable intermediate.

Recent pharmacological investigations have explored the compound's potential in neurodegenerative disease treatment. A 2024 study in ACS Chemical Neuroscience demonstrated that hydroxylamine derivatives based on 75051-57-9 exhibit neuroprotective effects in cellular models of Parkinson's disease, potentially through modulation of oxidative stress pathways. The compound's ability to cross the blood-brain barrier, as confirmed by in vivo studies in rodent models, makes it particularly attractive for CNS-targeted drug development.

Emerging applications in chemical biology include the use of 75051-57-9 derivatives as selective protein modification reagents. The hydroxylamine group has been successfully employed in site-specific conjugation strategies for antibody-drug conjugates (ADCs), as reported in Bioconjugate Chemistry (2023). This approach offers advantages in terms of conjugation efficiency and product homogeneity compared to traditional lysine-based conjugation methods.

Ongoing clinical research (Phase I trials) is evaluating the safety profile of lead compounds derived from 75051-57-9 for oncology indications. Preliminary results presented at the 2024 American Association for Cancer Research meeting suggest acceptable toxicity profiles with promising early signs of efficacy in solid tumors. The compound's metabolic stability and pharmacokinetic properties are currently being optimized through structure-activity relationship studies.

Future research directions highlighted in recent reviews include exploring the compound's potential in infectious disease therapeutics, particularly against drug-resistant bacterial strains. The thiazole core shows structural similarity to several natural products with antimicrobial activity, suggesting possible avenues for antibiotic development. Additionally, the compound's utility in PROTAC (proteolysis targeting chimera) design is being actively investigated by multiple research groups.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.